5-(2-Morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
Overview
Description
5-(2-Morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is a useful research compound. Its molecular formula is C9H18N4OS and its molecular weight is 230.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research efforts have been directed toward the synthesis and structural characterization of novel derivatives related to "5-(2-Morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol." One study details the synthesis of a range of novel 1,3,4-thiadiazolium-2-thiolate derivatives via a multi-step process starting from 1,3,5-triazine. These compounds were characterized using spectral data and elemental analyses, showcasing the diversity of the chemical frameworks that can be constructed around the triazine nucleus (S. T. Asundaria et al., 2010).
Antimicrobial Activities
Several studies have explored the antimicrobial properties of compounds structurally related to "this compound." These compounds have been tested against a variety of bacterial and fungal species, showing moderate to good antimicrobial activities. For instance, some newly synthesized 1,3,4-thiadiazolium-2-thiolate derivatives exhibited moderate activity against tested organisms, indicating the potential of these compounds in the development of new antimicrobial agents (S. T. Asundaria et al., 2010).
Potential Antithrombotic Agents
The search for novel antithrombotic agents has led to the investigation of 5,6-diaryl-1,2,4-triazines bearing a 3-morpholinoethylamine moiety. These compounds demonstrated significant antiplatelet activity in vitro, ex vivo, and in vivo, with one compound showing promising antithrombotic profiles and reduced ulcerogenicity in rats compared to aspirin. This suggests a potential for the development of safer antithrombotic drugs (Riyaj S. Tamboli et al., 2016).
Anticancer Activities
The pursuit of new anticancer agents has also included compounds related to "this compound." For example, a series of thiosemicarbazone derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Some compounds displayed moderate anticancer activity, highlighting the potential therapeutic applications of these molecules in cancer treatment (Haibo Shi et al., 2016).
Properties
IUPAC Name |
5-(2-morpholin-4-ylethyl)-1,3,5-triazinane-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4OS/c15-9-10-7-13(8-11-9)2-1-12-3-5-14-6-4-12/h1-8H2,(H2,10,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMHLWZZLXUZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CNC(=S)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501168618 | |
Record name | Tetrahydro-5-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501168618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727664-36-0 | |
Record name | Tetrahydro-5-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2(1H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=727664-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-5-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501168618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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